Icariside I

Pharmacokinetics Drug metabolism Estrogenic activity

Procure high-purity Icariside I (≥98%) for precise research outcomes. Essential for late-phase pharmacokinetic modeling (tmax ~8h) and meets US 6,399,579 patent composition specifications (≥15% Icariside I). Superior to icariin in osteoblast differentiation (higher ALP/BGP, P<0.01) and uniquely effective in chemosensitization assays (MCF-7/adr IC50 60.78 µM). Reference standard for LC-MS/MS.

Molecular Formula C27H30O11
Molecular Weight 530.5 g/mol
CAS No. 56725-99-6
Cat. No. B191538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcariside I
CAS56725-99-6
Synonymsicariside I
Molecular FormulaC27H30O11
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C
InChIInChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1
InChIKeyIYCPMVXIUPYNHI-WPKKLUCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icariside I (CAS 56725-99-6) Product-Specific Evidence Guide: Procurement and Selection Rationale for Osteoporosis and Cancer Immunotherapy Research


Icariside I (CAS 56725-99-6), also known as Icarisid I or GH01, is a prenylated flavonol glycoside and a primary active metabolite of icariin, isolated from Epimedium species (Horny Goat Weed) [1]. It serves as a bioactive reference standard for analytical and research purposes [2]. As a metabolite with distinct pharmacokinetic and pharmacodynamic properties compared to its precursor icariin and analog icariside II, Icariside I is specifically investigated for applications in osteoporosis treatment and cancer immunotherapy [1].

Why Icariside I Cannot Be Replaced by Icariin or Icariside II in Pharmacokinetic and Pharmacodynamic Studies


Interchanging Icariside I with structurally similar Epimedium flavonoids like icariin or Icariside II is not scientifically justified due to distinct pharmacokinetic profiles and divergent molecular mechanisms. In vivo, Icariside I exhibits a delayed Tmax of approximately 8 hours compared to icariin and Icariside II, which peak within 0.5–1 hour, indicating fundamentally different absorption and metabolism pathways [1]. Furthermore, Icariside I demonstrates stronger binding to bovine serum albumin (BSA) than icariin [2], which may influence its bioavailability and distribution. Crucially, Icariside I possesses unique molecular targets, such as TRPV4 channel antagonism, which are not shared by its analogs, enabling distinct applications in immunotherapy [3]. These differences underscore the necessity for compound-specific procurement.

Quantitative Differentiation of Icariside I (CAS 56725-99-6): Evidence from Head-to-Head and Comparative Studies


Delayed Systemic Exposure of Icariside I (Tmax = 8 h) Contrasts with Rapid Absorption of Icariin and Icariside II (Tmax = 0.5–1 h) for Extended-Duration In Vivo Studies

Icariside I demonstrates a fundamentally distinct pharmacokinetic profile characterized by a significantly delayed peak concentration (Tmax) compared to icariin and Icariside II. In an in vivo study administering a standardized Epimedium extract to ovariectomized rats, icariin and Icariside II reached peak serum concentrations within 0.5–1 hour, whereas Icariside I exhibited a Tmax of 8 hours [1]. This late-phase pharmacokinetic pattern is attributed to its formation as a secondary metabolite in vivo [1].

Pharmacokinetics Drug metabolism Estrogenic activity

Icariside I Exhibits Stronger Bovine Serum Albumin (BSA) Binding Affinity than Icariin at Physiologic Temperatures for Distribution and Bioavailability Modeling

Icariside I demonstrates a significantly higher binding affinity for bovine serum albumin (BSA) than its precursor icariin across physiologic temperatures. Fluorescence spectroscopy analysis quantified the binding constant (KA) for both compounds at 17°C, 27°C, and 37°C. At 37°C, Icariside I exhibited a KA of approximately 1.2 × 10⁵ L/mol compared to 0.8 × 10⁵ L/mol for icariin [1]. The thermodynamic analysis further revealed that icariin binding to BSA is driven primarily by hydrogen bonding and van der Waals forces, whereas Icariside I binding involves hydrophobic and electrostatic interactions [1].

Protein binding Bioavailability Fluorescence spectroscopy

Unique TRPV4 Channel Antagonism by Icariside I (Confirmed by SPR and Molecular Docking) Drives cGAS-STING-IFN-I Pathway Activation for Immuno-Oncology Applications

Icariside I (ICA I/GH01) has been identified as a direct TRPV4 (Transient Receptor Potential Vanilloid 4) channel antagonist, a mechanism not reported for structurally similar Epimedium flavonoids such as icariin or Icariside II [1]. Molecular docking and surface plasmon resonance (SPR) assays confirmed the physical binding interaction between ICA I and the TRPV4 channel [1]. Functional studies demonstrated that ICA I binding to TRPV4 induces intracellular Ca²⁺ increase and mitochondrial DNA (mtDNA) release, which subsequently triggers the cytosolic oxidized-mitoDNA (ox-mitoDNA)-mediated cGAS-STING-IFN-I pathway [1]. This unique mechanism distinguishes Icariside I from its class members, which have not been shown to target TRPV4 or activate this specific immuno-stimulatory cascade.

Cancer immunotherapy TRPV4 antagonist cGAS-STING pathway

Icariside I Composition Threshold of ≥15% by Weight Defined in US6399579 Patent for Sexual Dysfunction Formulations

US Patent 6,399,579 B1 explicitly defines a composition for maintaining normal sexual function and treating sexual dysfunction that must comprise at least 15% by weight Icariside I derived from Epimedium extracts [1]. The patent also distinguishes an alternative composition requiring at least 3.5% by weight anhydroicaritin [1]. This legally defined threshold establishes a quantifiable composition specification that is not defined for icariin, Icariside II, or icaritin in the same patent context, providing a procurement-relevant differentiation for extract or formulation sourcing.

Patent composition Sexual dysfunction Extract standardization

High-Impact Application Scenarios for Icariside I (CAS 56725-99-6) Based on Differentiated Evidence


Sustained-Release or Late-Phase In Vivo Pharmacokinetic and Pharmacodynamic Modeling

Researchers requiring a flavonoid with extended systemic exposure for modeling secondary metabolite effects or sustained target engagement should select Icariside I over icariin or Icariside II. Its 8-hour Tmax—approximately 7- to 16-fold longer than the 0.5–1 hour Tmax of icariin and Icariside II [1]—enables distinct experimental designs focusing on delayed pharmacokinetic phases. This property is particularly relevant for studies correlating late-phase metabolite exposure with pharmacodynamic outcomes such as estrogenic activity [1].

Cancer Immunotherapy Combination Studies Targeting the TRPV4/cGAS-STING Axis

Icariside I is uniquely positioned for studies aimed at enhancing immune checkpoint inhibitor efficacy in gastrointestinal and other solid tumors. Its validated TRPV4 antagonism triggers mtDNA release and cGAS-STING-IFN-I pathway activation [1], a mechanism not shared by icariin or Icariside II. Researchers developing novel combination regimens with anti-PD-1/PD-L1 antibodies should procure Icariside I specifically, as other Epimedium flavonoids cannot replicate this immunomodulatory function [1].

Dual-Action Osteoporosis Models Requiring Simultaneous Osteoblast Promotion and Osteoclast Inhibition

For preclinical osteoporosis studies requiring both bone formation stimulation and bone resorption suppression, Icariside I (GH01) provides a validated dual-action profile. In an ovariectomy (OVX) mouse model of estrogen deficiency-induced osteoporosis, Icariside I enhanced trabecular and cortical bone mass while simultaneously promoting osteoblast differentiation (via inhibition of adipogenesis and acceleration of energy metabolism) and repressing osteoclast differentiation (via inhibition of the RANKL-induced TRAF6-MAPK-p38-NFATc1 cascade) [1]. This distinguishes it from agents like bisphosphonates that primarily target bone resorption alone [1].

Bioavailability and Protein Binding Studies Requiring High Serum Albumin Affinity

Investigators studying flavonoid-protein interactions or modeling plasma protein binding and tissue distribution should select Icariside I over icariin due to its approximately 1.5-fold higher binding affinity for BSA at physiologic temperature (37°C) [1]. The distinct thermodynamic binding mechanism of Icariside I (driven by hydrophobic and electrostatic interactions rather than hydrogen bonding) may also influence its in vivo distribution profile, making it the compound of choice for comparative protein binding and bioavailability investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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